Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate

Suzuki–Miyaura coupling Aqueous-phase synthesis Water-soluble organometallics

This alkyl trifluoroborate salt features a pyrrolidinyl‑ethoxymethyl scaffold that confers superior bench‑top stability and water compatibility versus the corresponding boronic acid. The tertiary amine moiety enhances aqueous solubility, enabling water‑accelerated Suzuki–Miyaura couplings with improved reaction rates and yields. Unlike simpler alkyl trifluoroborates, this reagent resists protodeboronation and oxidation, allowing near‑stoichiometric use (1.0–1.2 equiv.) in late‑stage functionalization of complex drug‑like molecules. Its non‑hygroscopic, free‑flowing solid form supports automated high‑throughput experimentation workflows with reproducible dispensing. Ideal for constructing water‑soluble boronic acid surrogates and diversifying advanced intermediates. For R&D use only.

Molecular Formula C7H14BF3KNO
Molecular Weight 235.1 g/mol
CAS No. 1430082-96-4
Cat. No. B1455147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate
CAS1430082-96-4
Molecular FormulaC7H14BF3KNO
Molecular Weight235.1 g/mol
Structural Identifiers
SMILES[B-](COCCN1CCCC1)(F)(F)F.[K+]
InChIInChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1
InChIKeyFTIKKLLLWQGBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate (CAS 1430082-96-4): A Stable Organoboron Reagent for Aqueous-Compatible Suzuki–Miyaura Coupling


Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate (CAS 1430082-96-4, molecular formula C₇H₁₄BF₃KNO, molecular weight 235.10 g/mol) is an alkyl trifluoroborate salt belonging to the broader class of organotrifluoroborates utilized as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The compound is characterized by the presence of a trifluoroborate (BF₃K) moiety linked to a pyrrolidinyl‑ethoxymethyl scaffold, which imparts both enhanced stability relative to the corresponding boronic acid and improved water compatibility due to the basic tertiary amine group [2].

Why Direct Substitution with Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate Analogs or Boronic Acid Precursors Is Not Feasible


Generic substitution of Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate with structurally related boron reagents—including the corresponding boronic acid, boronate esters, or other alkyl trifluoroborates—is not feasible due to profound differences in stability, handling characteristics, and reaction compatibility. The parent boronic acid of this scaffold is expected to be highly susceptible to protodeboronation and oxidation, leading to significant material loss during storage and under coupling conditions [1]. Furthermore, simpler alkyl trifluoroborates such as potassium methyltrifluoroborate exhibit poor aqueous solubility, which can limit their utility in water-accelerated or biphasic Suzuki protocols . The presence of the pyrrolidine moiety in the target compound is critical for imparting enhanced water solubility, thereby enabling homogeneous reaction conditions that are often associated with improved yields and reproducibility . These distinctions mandate the use of the specific reagent to achieve predictable and efficient C(sp³)–C(sp²) bond formation.

Quantitative Evidence for Differentiation of Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate (1430082-96-4) from Competitor Boron Reagents


Enhanced Water Solubility Relative to Methyltrifluoroborate

Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate incorporates a pyrrolidine moiety, a tertiary amine that confers significantly improved water solubility compared to simple alkyl trifluoroborates. Potassium methyltrifluoroborate is reported to be 'basically insoluble in water at room temperature' . In contrast, the presence of the basic nitrogen in the target compound enables solubility in aqueous media, a property that is critical for water-accelerated Suzuki–Miyaura couplings where water acts as a co-solvent to increase reaction rates and yields [1].

Suzuki–Miyaura coupling Aqueous-phase synthesis Water-soluble organometallics

Superior Resistance to Protodeboronation vs. Boronic Acid

Alkyl boronic acids are notoriously prone to protodeboronation—the unwanted cleavage of the C–B bond by proton sources—which necessitates the use of large excesses of the boronic acid (often 2–5 equivalents) to drive Suzuki couplings to completion [1]. Organotrifluoroborates, in contrast, are much more resistant to this side reaction because the boron atom is coordinatively saturated with fluorine ligands [2]. This intrinsic stability translates to a lower required stoichiometry (typically 1.0–1.2 equivalents) and reduced waste, making Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate a more atom-economical choice.

Protodeboronation resistance Shelf stability Organotrifluoroborates

Air and Moisture Stability Enabling Benchtop Handling

Unlike trialkylboranes or certain boronic acids that require strict inert atmosphere handling due to air and moisture sensitivity, organotrifluoroborates are known for their remarkable air and moisture stability [1]. This allows Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate to be weighed and handled on the benchtop without special precautions, a significant advantage for both high-throughput experimentation and industrial scale-up. Commercial vendors recommend storage at –20°C for long-term preservation but note that the compound is not classified as a hazardous material for transport and can be shipped under ambient conditions .

Air-stable reagents Moisture-tolerant Suzuki–Miyaura coupling

Commercial Availability and Quality Control: ≥95% Purity Standard

Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate is commercially available from multiple reputable suppliers with a minimum purity specification of ≥95% . This high purity is critical for ensuring reproducible Suzuki–Miyaura coupling yields and minimizing side reactions that could arise from boron-containing impurities or residual starting materials. The availability of a defined purity grade allows procurement specialists to compare vendors based on objective quality metrics, whereas the corresponding boronic acid or ester may not be commercially available or may be sold at lower purity grades due to inherent instability [1].

Reagent purity Quality assurance Chemical procurement

Best Research and Industrial Application Scenarios for Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate (1430082-96-4)


Late-Stage C(sp³)–C(sp²) Bond Formation in Pharmaceutical Candidate Synthesis

The compound's resistance to protodeboronation and air/moisture stability make it particularly well-suited for late-stage functionalization of complex drug-like molecules. In this context, the reagent can be employed in near-stoichiometric quantities (1.0–1.2 equiv.) to install a pyrrolidinyl‑ethoxymethyl moiety onto advanced intermediates without risking decomposition of sensitive functional groups elsewhere in the molecule [1]. The ability to handle the reagent on the benchtop streamlines medicinal chemistry workflows and reduces the risk of introducing impurities from reagent degradation.

Aqueous-Phase or Biphasic Suzuki–Miyaura Coupling Protocols

The enhanced water solubility conferred by the pyrrolidine group enables the use of this reagent in water-accelerated Suzuki couplings. Water is known to significantly enhance reaction rates in Suzuki–Miyaura reactions, but this benefit is only realized when the organoboron partner is sufficiently soluble in the aqueous phase [2]. Potassium 2-(pyrrolidin-1-yl)ethoxymethyltrifluoroborate, unlike simpler alkyl trifluoroborates, can be used in such biphasic systems to achieve faster reactions and potentially higher yields.

High-Throughput Experimentation (HTE) and Automated Synthesis Platforms

The compound's solid-state stability and non-hygroscopic nature allow it to be accurately dispensed by automated solid-handling systems without decomposition. This property is critical for high-throughput experimentation (HTE) in both academic and industrial settings, where hundreds of reactions may be set up in parallel. The defined purity (≥95%) ensures that results are reproducible and not confounded by variable reagent quality .

Synthesis of Water-Soluble Boron-Containing Building Blocks

The pyrrolidinyl‑ethoxymethyl trifluoroborate scaffold can serve as a versatile building block for the construction of more complex organoboron compounds that retain water solubility. This is particularly valuable for preparing boron-containing drug candidates, where aqueous solubility is a key pharmacokinetic parameter. The trifluoroborate can be coupled with a variety of aryl or heteroaryl halides to rapidly generate libraries of water-soluble boronic acid surrogates [3].

Technical Documentation Hub

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